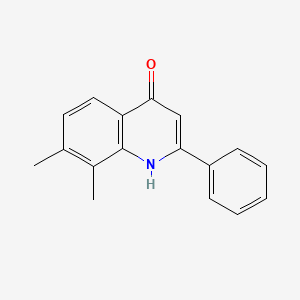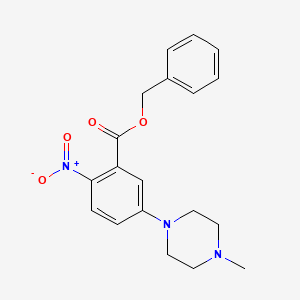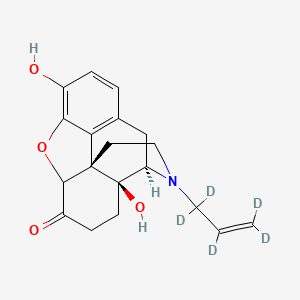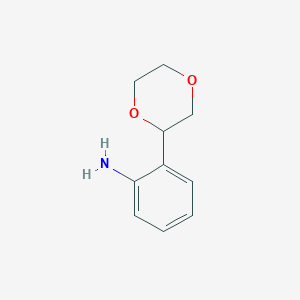
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a trimethoxyphenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone typically involves the bromination of 1-(3,4,5-trimethoxyphenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3,4,5-trimethoxyphenyl)ethanol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
作用機序
The mechanism of action of 2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with nucleophilic sites on biological molecules. The bromine atoms can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, making the compound useful in studying biological processes.
類似化合物との比較
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)ethanone: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,2-Dichloro-1-(3,4,5-trimethoxyphenyl)ethanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
2,2-Dibromo-1-(3,4,5-trimethoxyphenyl)ethanone is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific chemical transformations and biological studies. The trimethoxyphenyl group also contributes to its bioactivity and potential therapeutic applications.
特性
分子式 |
C11H12Br2O4 |
|---|---|
分子量 |
368.02 g/mol |
IUPAC名 |
2,2-dibromo-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12Br2O4/c1-15-7-4-6(9(14)11(12)13)5-8(16-2)10(7)17-3/h4-5,11H,1-3H3 |
InChIキー |
NGDYWIUWKYTQHR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)


